![molecular formula C15H12O2 B1599355 4'-Acetyl-biphenyl-4-carbaldehyde CAS No. 230647-85-5](/img/structure/B1599355.png)
4'-Acetyl-biphenyl-4-carbaldehyde
Overview
Description
4’-Acetyl-biphenyl-4-carbaldehyde, also known as 4- (4-acetylphenyl)benzaldehyde, is a chemical compound with the molecular formula C15H12O2 . It has a molecular weight of 224.25 g/mol . The IUPAC name for this compound is 4- (4-acetylphenyl)benzaldehyde .
Molecular Structure Analysis
The molecular structure of 4’-Acetyl-biphenyl-4-carbaldehyde consists of two phenyl rings connected by a single bond, with an acetyl group attached to one ring and a carbaldehyde group attached to the other . The InChI string for this compound is InChI=1S/C15H12O2/c1-11(17)13-6-8-15(9-7-13)14-4-2-12(10-16)3-5-14/h2-10H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4’-Acetyl-biphenyl-4-carbaldehyde include a molecular weight of 224.25 g/mol, a computed XLogP3-AA value of 2.7, and a topological polar surface area of 34.1 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds . The compound has a density of 1.1±0.1 g/cm³, a boiling point of 387.7±25.0 °C at 760 mmHg, and a flash point of 145.4±20.2 °C .Scientific Research Applications
Synthesis and Stereocontrolled Processes
4-Oxoazetidine-2-carbaldehydes, similar in structure to 4'-Acetyl-biphenyl-4-carbaldehyde, are used as building blocks in stereocontrolled synthesis. They serve as protected α-amino aldehydes and masked β-amino acids, exhibiting dual reactivity in various synthetic applications. These compounds are instrumental in the preparation of α-amino acids, β-amino acids, amino sugars, polycyclic-β-lactams, alkaloids, and complex natural products (Alcaide & Almendros, 2002).
Optical Properties and Application in Dyes
2-Functionally substituted 4,5-dihydrothieno[3,2-c]quinolines, derived from similar aldehydes, demonstrate significant fluorescence quantum yields. These compounds are investigated for their potential as invisible ink dyes due to their moderate to high fluorescence properties, making them applicable in material sciences and optical studies (Bogza et al., 2018).
Molecular Structure and Crystallography
Compounds like 3-(biphenyl-4-yl)-1-(4-chlorophenyl)prop-2-en-1-one, synthesized from biphenyl-4-carbaldehyde, are studied for their structural properties. These studies focus on their crystalline structures and planarity, contributing to the understanding of molecular interactions and stability in crystallography (Fischer et al., 2007).
Biochemical Detection and Sensing
A fluorescence probe, derived from similar aldehydes, shows high selectivity and sensitivity towards biologically relevant molecules like homocysteine. This application demonstrates the potential of these compounds in biochemical sensing and diagnostics (Chu et al., 2019).
Electrocatalysis
Aldehydes similar to 4'-Acetyl-biphenyl-4-carbaldehyde are used in the electrocatalytic oxidation of alcohols and aldehydes to carboxylic acids. This method finds application in synthesizing various compounds, including pharmaceuticals, under mild conditions (Rafiee et al., 2018).
Organic Synthesis and Heterocycles
Compounds derived from similar aldehydes are used as precursors for synthesizing a variety of novel heterocycles. These syntheses contribute to the field of organic chemistry, particularly in developing new pharmaceuticals and materials (Baashen et al., 2017).
Mechanism of Action
Safety and Hazards
The safety data sheet for 4’-Acetyl-biphenyl-4-carbaldehyde suggests avoiding dust formation, breathing vapors, mist, or gas, and contact with skin and eyes . In case of inhalation, it’s recommended to move the victim into fresh air and give artificial respiration if necessary . If the compound comes into contact with skin or eyes, it should be washed off with plenty of water .
properties
IUPAC Name |
4-(4-acetylphenyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-11(17)13-6-8-15(9-7-13)14-4-2-12(10-16)3-5-14/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFMNWXMJBFYQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408252 | |
Record name | 4'-acetyl-biphenyl-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Acetyl-biphenyl-4-carbaldehyde | |
CAS RN |
230647-85-5 | |
Record name | 4′-Acetyl[1,1′-biphenyl]-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=230647-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-acetyl-biphenyl-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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